molecular formula C10H10ClNO B13897615 6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13897615
M. Wt: 195.64 g/mol
InChI Key: CTJKDIWDQIAWNT-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chlorine atom at the 6th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and chloroaniline.

    Cyclization: The key step involves cyclization to form the isoquinoline core. This can be achieved through a Pictet-Spengler reaction, where the aldehyde reacts with the amine in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Amino or thiol-substituted isoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylquinoline: Lacks the dihydroisoquinolinone core.

    2-Methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorine atom.

    6-Chloroisoquinoline: Lacks the methyl group and dihydroisoquinolinone core.

Uniqueness

6-Chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the combination of its chlorine, methyl, and dihydroisoquinolinone moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

6-chloro-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C10H10ClNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

CTJKDIWDQIAWNT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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